molecular formula C9H17NO B1430848 7-Oxa-10-azaspiro[4.6]undecane CAS No. 123643-70-9

7-Oxa-10-azaspiro[4.6]undecane

Cat. No. B1430848
M. Wt: 155.24 g/mol
InChI Key: FCXWAWABZBPTQH-UHFFFAOYSA-N
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Description

“7-Oxa-10-azaspiro[4.6]undecane” is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of spirocyclic molecules like “7-Oxa-10-azaspiro[4.6]undecane” often involves radical chemistry . A general approach to a new generation of spirocyclic molecules – oxa-spirocycles – was developed. The key synthetic step was iodocyclization . More than 150 oxa-spirocyclic compounds were prepared .


Molecular Structure Analysis

The molecular structure of “7-Oxa-10-azaspiro[4.6]undecane” contains a total of 29 bonds, including 12 non-H bonds, 1 five-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Pyrrolidine .


Chemical Reactions Analysis

The preparation of spiro-heterocycles fused with a pyranose or furanose carbohydrate skeleton often involves free radical chemistry . A variety of heterospiro [m.n]alkane bicyclic structures (m = 3–5, n = 4–6) possessing one, two, or three heteroatoms (N, O, Si, S) have been collected .


Physical And Chemical Properties Analysis

“7-Oxa-10-azaspiro[4.6]undecane” is a liquid at room temperature .

Scientific Research Applications

    Chemistry

    “7-Oxa-10-azaspiro[4.6]undecane” is a chemical compound with the CAS Number: 123643-70-9 . It has a molecular weight of 155.24 and its InChI key is FCXWAWABZBPTQH-UHFFFAOYSA-N .

    Pharmacology

    Compounds with a similar structure, such as psammaplysins, ceratinamides, frondoplysins, ceratinadins, and psammaceratins, have shown significant biological properties including growth inhibitory, antimalarial, antifouling, protein tyrosine phosphatase inhibition, antiviral, immunosuppressive, and antioxidant effects .

    Biochemistry

    In a study, the OXA-10 class D β-lactamase has been reported to contribute to carbapenem resistance in non-fermenting Gram-negative bacilli .

Safety And Hazards

The safety information for “7-Oxa-10-azaspiro[4.6]undecane” includes several precautionary statements such as P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 . The signal word is “Danger” and it has the GHS05 pictogram .

Future Directions

The future directions for “7-Oxa-10-azaspiro[4.6]undecane” and similar compounds could involve further exploration of their synthesis and potential applications. The incorporation of an oxygen atom into the spirocyclic unit dramatically improved water solubility (by up to 40 times) and lowered lipophilicity . More potent oxa-spirocyclic analogues of antihypertensive drug terazosin were synthesized and studied in vivo .

properties

IUPAC Name

7-oxa-10-azaspiro[4.6]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-4-9(3-1)7-10-5-6-11-8-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXWAWABZBPTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxa-10-azaspiro[4.6]undecane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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